Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-
Description
Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]- (CAS 192817-10-0) is a substituted phenol derivative featuring a pyrazine core functionalized with a 2-(4-pyridinyl)ethylamino group at the 5-position and a hydroxyl group at the para position of the benzene ring. Its molecular structure combines aromatic and heterocyclic moieties, which are often associated with bioactivity in medicinal chemistry.
The pyridinyl and pyrazinyl groups may enhance solubility and binding affinity, critical for drug-like properties .
Properties
CAS No. |
821783-80-6 |
|---|---|
Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
4-[5-(2-pyridin-4-ylethylamino)pyrazin-2-yl]phenol |
InChI |
InChI=1S/C17H16N4O/c22-15-3-1-14(2-4-15)16-11-21-17(12-20-16)19-10-7-13-5-8-18-9-6-13/h1-6,8-9,11-12,22H,7,10H2,(H,19,21) |
InChI Key |
PDQIJMRBRIKYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=N2)NCCC3=CC=NC=C3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the pyridine moiety:
Introduction of the phenol group: The final step involves the attachment of the phenol group to the pyrazine ring, which can be done through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway .
Scientific Research Applications
Drug Discovery
The compound's structure allows it to engage in critical interactions with biological targets. For instance, the presence of the pyridazine ring has been shown to improve drug-like properties such as aqueous solubility and reduced protein binding, which are essential for effective drug development .
Selective Estrogen Receptor Modulation
Research indicates that compounds similar to Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]- can act as selective estrogen receptor modulators (SERMs). These compounds exhibit therapeutic potential in treating conditions like breast cancer by selectively activating or inhibiting estrogen receptors .
Inhibition of Protein Kinases
There is ongoing research into the use of this compound as an inhibitor of protein kinases, particularly in the context of neoplastic diseases such as leukemia. The ability to inhibit tyrosine kinase activity is crucial for developing targeted therapies against cancer .
Case Study 1: Pyridazine Ring in Drug Design
A study highlighted the advantages of incorporating a pyridazine ring into drug candidates. It was found that such modifications can lead to enhanced solubility and reduced interaction with cytochrome P450 enzymes, thereby improving the safety profile of drugs .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related compounds featuring the phenolic and pyridazine structures. The study demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that these compounds could serve as lead structures for developing novel anticancer agents .
Mechanism of Action
The mechanism of action of Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- Substituent Effects: The 2-(4-pyridinyl)ethylamino group in the target compound may improve water solubility compared to bulky aromatic substituents (e.g., 1-phenylethylamino).
- Electronic Properties : Electron-withdrawing groups (e.g., trifluoromethoxy) in analogs could reduce metabolic stability, whereas the pyridinyl-ethyl linkage in the target compound balances polarity and rigidity .
Pharmacological Activity Comparison
Serotonin Receptor Antagonists ()
Compounds like p-MPPI and p-MPPF are 5-HT1A receptor antagonists with ID50 values of 5 mg/kg and 3 mg/kg, respectively, against 8-OH-DPAT-induced hypothermia. While structurally distinct (piperazine cores vs. pyrazinyl-phenol), the target compound’s pyridinyl group may mimic the aromatic interactions critical for receptor binding.
| Compound | Target Receptor | ID50 (mg/kg) | Key Structural Features |
|---|---|---|---|
| p-MPPI | 5-HT1A | 5 | Iodobenzamido-piperazine |
| p-MPPF | 5-HT1A | 3 | Fluorobenzamido-piperazine |
| Target Compound | Hypothetical | N/A | Pyrazinyl-pyridinyl ethylamino-phenol |
Antithrombotic Agents ()
Schiff bases and pyrazinyl pyridine derivatives are explored for antiplatelet activity. For example, pyrazinyl pyridine derivatives (e.g., , [69]) show efficacy in reducing thrombosis with minimal bleeding risks. The target compound’s phenol group may act as a hydrogen-bond donor, akin to catechol moieties in anticoagulants like aspirin.
Comparison of Functional Groups :
- Schiff Bases : Hydrazone/carbonyl groups enable metal chelation and enzyme inhibition.
- Target Compound: Phenolic hydroxyl and pyrazinyl nitrogen may inhibit platelet aggregation via COX or P2Y12 pathways .
Biological Activity
Phenol derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]- , has been investigated for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]- can be represented as follows:
- Molecular Formula : C19H22N4O
- Molecular Weight : 318.41 g/mol
This compound features a phenolic group attached to a pyrazinyl moiety through an aminoalkyl linker, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that phenolic compounds often exhibit antimicrobial properties. In a study evaluating various pyrazole derivatives, compounds similar to Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]- demonstrated notable antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for effective derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong bactericidal effects .
Antiviral Potential
Phenolic compounds have also been explored for their antiviral properties. A review highlighted the potential of N-heterocycles as antiviral agents, suggesting that modifications in the structure of phenolic compounds can enhance their efficacy against viral targets. The activity was notably improved when specific substitutions were made on the phenolic ring .
Cytotoxicity and Cancer Research
In cancer research, phenolic compounds have been studied for their cytotoxic effects on various cancer cell lines. A related compound was shown to inhibit PKMYT1, a regulator of CDK1 phosphorylation, which is crucial in cancer cell proliferation. The study found that specific structural modifications led to enhanced potency in inhibiting cancer cell growth .
Case Studies
-
Antimicrobial Efficacy : A study on pyrazole derivatives revealed that modifications similar to those in Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]- could significantly enhance antimicrobial activity against resistant strains of bacteria.
Compound MIC (μg/mL) Pathogen 7b 0.22 S. aureus 10 0.25 E. coli - Antiviral Activity : Another case study focused on phenolic derivatives showed that certain substitutions increased antiviral activity by up to 2.5-fold compared to standard antiviral agents like nevirapine .
- Cytotoxicity in Cancer Cells : A structure-activity relationship (SAR) analysis indicated that specific phenolic analogs exhibited IC50 values as low as 0.011 μM against PKMYT1, demonstrating potential for targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
